![molecular formula C27H23N3O B14209596 4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde CAS No. 823235-02-5](/img/structure/B14209596.png)
4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and functional groups. This compound is known for its vibrant color and is often used in dye chemistry. Its structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde typically involves a multi-step process. One common method includes the diazotization of 4-amino-4’-dimethylaminobenzophenone followed by coupling with 4-formylbenzenediazonium chloride. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions
4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The mechanism of action of 4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, participate in redox reactions, and undergo photochemical changes. These interactions can affect various biological pathways and processes, making it a versatile compound in research and industrial applications.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-(dimethylamino): Similar in structure but lacks the diazenyl group.
4-(4-methoxyphenyl)benzaldehyde: Contains a methoxy group instead of the bis(4-methylphenyl)amino group.
Uniqueness
4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its vibrant color and stability make it particularly valuable in dye chemistry and related fields.
特性
CAS番号 |
823235-02-5 |
|---|---|
分子式 |
C27H23N3O |
分子量 |
405.5 g/mol |
IUPAC名 |
4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C27H23N3O/c1-20-3-13-25(14-4-20)30(26-15-5-21(2)6-16-26)27-17-11-24(12-18-27)29-28-23-9-7-22(19-31)8-10-23/h3-19H,1-2H3 |
InChIキー |
PRGHVDJFHFFUCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


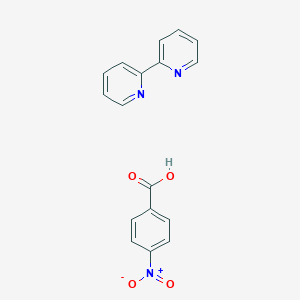
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
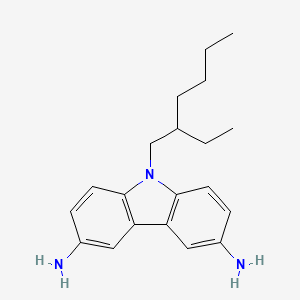

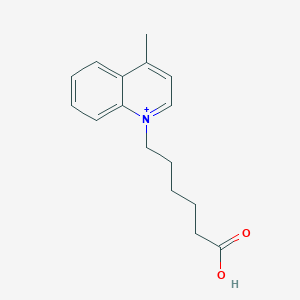
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
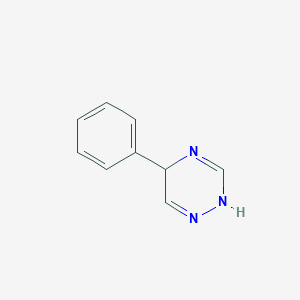
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
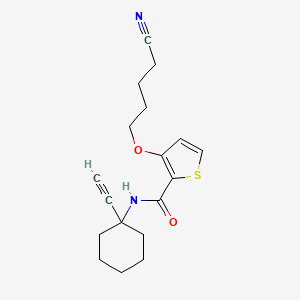
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
